molecular formula C16H16Cl2N2O3S B3647493 2-(2,3-dichloro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide

2-(2,3-dichloro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide

Cat. No.: B3647493
M. Wt: 387.3 g/mol
InChI Key: AQRCZWHJAMPAGE-UHFFFAOYSA-N
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Description

2-(2,3-dichloro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide is a synthetic organic compound It is characterized by the presence of dichloro, methylsulfonyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichloro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline, N-methylsulfonyl chloride, and 3-methylphenylacetic acid.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichloro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

2-(2,3-dichloro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide may have various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dichloro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dichloroanilino)-N-(3-methylphenyl)acetamide: Lacks the methylsulfonyl group.

    2-(2,3-dichloro-N-methylsulfonylanilino)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.

Uniqueness

2-(2,3-dichloro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide is unique due to the presence of both dichloro and methylsulfonyl groups, which may confer specific chemical and biological properties.

Properties

IUPAC Name

2-(2,3-dichloro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-11-5-3-6-12(9-11)19-15(21)10-20(24(2,22)23)14-8-4-7-13(17)16(14)18/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRCZWHJAMPAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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